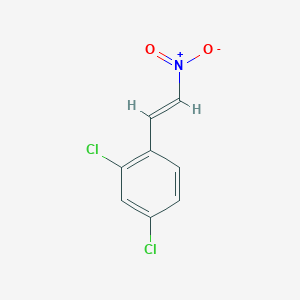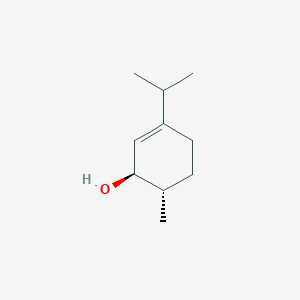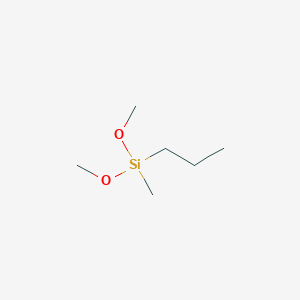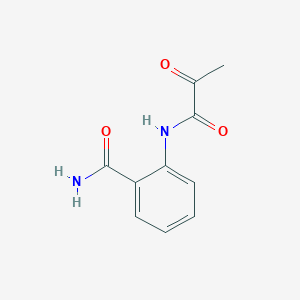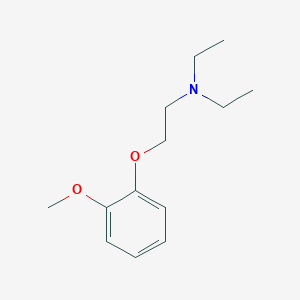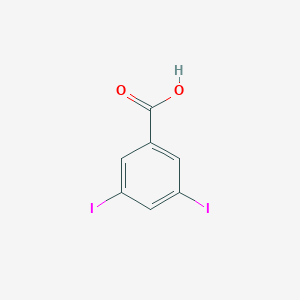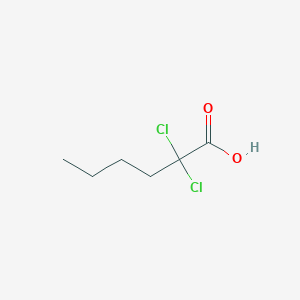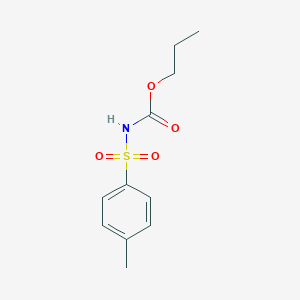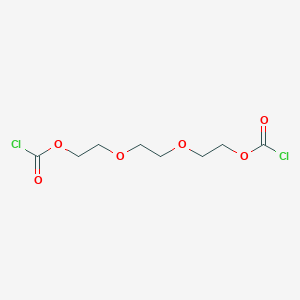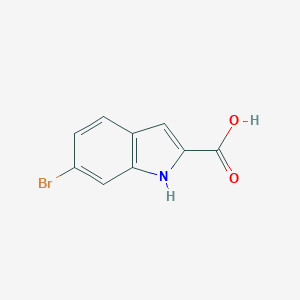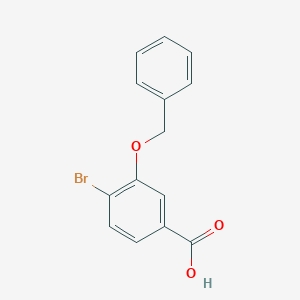
3-(Benzyloxy)-4-bromobenzoic acid
Vue d'ensemble
Description
3-(Benzyloxy)-4-bromobenzoic acid is a compound that belongs to the class of benzyloxybenzoic acids. It is characterized by the presence of a benzyloxy group and a bromine atom attached to a benzoic acid backbone. The compound's structure and properties allow it to participate in various chemical reactions and form supramolecular assemblies through intermolecular interactions.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions. For instance, the synthesis of a novel hydrazone Schiff base compound was achieved by condensation of 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde . Similarly, the synthesis of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine was performed by condensation of 1,4-benzodioxan-6-amine and 4-bromobenzaldehyde . These methods suggest that 3-(Benzyloxy)-4-bromobenzoic acid could also be synthesized through a condensation reaction involving a benzyloxybenzoic acid precursor and appropriate reagents.
Molecular Structure Analysis
The molecular structure of benzyloxybenzoic acids has been studied using X-ray powder diffraction, revealing the presence of strong and weak intermolecular interactions . The COOH functional group in these compounds forms cyclic synthons via intermolecular hydrogen bonds, contributing to the formation of supramolecular frameworks . These findings indicate that 3-(Benzyloxy)-4-bromobenzoic acid would likely exhibit similar intermolecular interactions, influencing its crystal structure and properties.
Chemical Reactions Analysis
Benzyloxybenzoic acids can undergo various chemical reactions. For example, the electrooxidation of 3-bromobenzoic acid on a Pt electrode in an alkali solution leads to the formation of phenol, dihydroxybenzene, benzoquinone, maleic acid, and fumaric acid . This suggests that 3-(Benzyloxy)-4-bromobenzoic acid could also participate in electrooxidation reactions under similar conditions, potentially leading to the formation of various oxidation products.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyloxybenzoic acids are influenced by their molecular structure. The presence of hydrogen bonds and π-π interactions contributes to the stability of their crystal structures . Additionally, the bromine atom in 3-(Benzyloxy)-4-bromobenzoic acid would make it amenable to nucleophilic substitution reactions, as seen in the reaction of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole with various nucleophiles . The compound's reactivity and stability are also affected by the presence of the benzyloxy group, which can participate in hydrogen bonding and other non-covalent interactions.
Applications De Recherche Scientifique
-
Pharmaceutical Intermediate
-
Inhibitor of Excitatory Amino Acid Transporters (EAATs)
- Field : Neuroscience.
- Application : A compound similar to 3-(Benzyloxy)-4-bromobenzoic acid, known as 3S-BOAA, has been found to inhibit excitatory amino acid transporters (EAATs).
-
Synthesis and Analytical Characterization of Cyclization Products
- Field : Organic Chemistry .
- Application : A compound similar to 3-(Benzyloxy)-4-bromobenzoic acid, known as 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester, has been used in the synthesis and analytical characterization of cyclization products .
- Method : The compound was cyclized, and the resulting product was characterized using various analytical techniques, including 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .
- Results : The cyclization led to the formation of a new, unexpected compound .
-
Microwave Suzuki-Miyaura Coupling
- Field : Organic Chemistry .
- Application : A similar compound, 3-(Benzyloxy)phenylboronic acid, has been used as a reactant in Microwave Suzuki-Miyaura coupling .
- Method : This reaction involves the coupling of a boronic acid with a halide or pseudohalide in the presence of a base and a palladium catalyst .
- Results : The outcome of this reaction is the formation of a new carbon-carbon bond .
-
Preparation of Palladium-based Fluoride-derived Electrophilic Fluorination Reagent
- Field : Organic Chemistry .
- Application : 3-(Benzyloxy)phenylboronic acid has been used in the preparation of a palladium-based fluoride-derived electrophilic fluorination reagent .
- Method : The specific methods of application or experimental procedures would depend on the specific reagent being produced. Typically, such reagents are used in various chemical reactions to introduce a fluorine atom into a molecule .
- Results : The outcomes would also depend on the specific reagent being produced. In general, the use of such reagents can help to improve the efficiency of the production process and the effectiveness of the final product .
-
Synthesis of Substituted Isoindolines via Palladium-catalyzed Cascade Reaction
- Field : Organic Chemistry .
- Application : A similar compound, 3-(Benzyloxy)phenylboronic acid, has been used in the synthesis of substituted isoindolines via a palladium-catalyzed cascade reaction .
- Method : This reaction involves the cyclization of a molecule in the presence of a palladium catalyst .
- Results : The outcome of this reaction is the formation of a new cyclic compound .
-
Ruthenium-catalyzed Hydrogenation
- Field : Organic Chemistry .
- Application : A similar compound, 3-(Benzyloxy)phenylboronic acid, has been used in Ruthenium-catalyzed hydrogenation .
- Method : This reaction involves the addition of hydrogen to a molecule in the presence of a ruthenium catalyst .
- Results : The outcome of this reaction is the formation of a new compound that has been reduced .
-
Suzuki Coupling Reactions
- Field : Organic Chemistry .
- Application : 3-(Benzyloxy)phenylboronic acid has been used in Suzuki coupling reactions .
- Method : This reaction involves the coupling of a boronic acid with a halide or pseudohalide in the presence of a base and a palladium catalyst .
- Results : The outcome of this reaction is the formation of a new carbon-carbon bond .
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-3-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTGRPMLINNFLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627520 | |
| Record name | 3-(Benzyloxy)-4-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-4-bromobenzoic acid | |
CAS RN |
17054-27-2 | |
| Record name | 3-(Benzyloxy)-4-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Benzyloxy)-4-bromobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



